N-(2-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
CAS No.: 932358-86-6
Cat. No.: VC5761155
Molecular Formula: C27H26ClN3O4
Molecular Weight: 491.97
* For research use only. Not for human or veterinary use.
![N-(2-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide - 932358-86-6](/images/structure/VC5761155.png)
Specification
CAS No. | 932358-86-6 |
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Molecular Formula | C27H26ClN3O4 |
Molecular Weight | 491.97 |
IUPAC Name | N-(2-chlorophenyl)-2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]acetamide |
Standard InChI | InChI=1S/C27H26ClN3O4/c1-17-8-9-18-13-19(15-29-20-10-11-24(34-2)25(14-20)35-3)27(33)31(23(18)12-17)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32) |
Standard InChI Key | MNICESDGYYICAY-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3Cl)CNC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates three key domains:
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1,2-Dihydroquinolin-2-one core: A bicyclic system with a ketone at position 2 and a methyl group at position 7.
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3-[(3,4-Dimethoxyphenyl)amino]methyl substituent: A secondary amine linked to a 3,4-dimethoxyphenyl group, enhancing hydrogen-bonding potential.
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N-(2-Chlorophenyl)acetamide side chain: A chlorinated aromatic moiety contributing to lipophilicity and target binding .
Table 1: Key Structural Features and Functional Groups
The compound’s molecular weight (estimated ~480 g/mol) and logP (predicted ~3.5) suggest moderate solubility in polar organic solvents, aligning with trends observed in pyranoquinolones .
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis of this compound is documented, its assembly likely involves:
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Quinoline Core Formation: Cyclization of substituted anilines with β-ketoesters or via Friedländer annulation.
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Mannich Reaction: Introduction of the 3-[(3,4-dimethoxyphenyl)amino]methyl group using formaldehyde and 3,4-dimethoxyaniline .
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Acetamide Coupling: Reaction of the quinoline intermediate with 2-chlorophenylacetyl chloride in the presence of a base (e.g., triethylamine).
A hypothetical synthesis is outlined below:
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Step 1: Condensation of 7-methyl-1,2-dihydroquinolin-2-one with formaldehyde and 3,4-dimethoxyaniline to form the Mannich base.
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Step 2: Acylation with 2-chlorophenylacetyl chloride under inert conditions.
Analytical Characterization
Key techniques for verification include:
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NMR Spectroscopy: Distinct signals for the 2-chlorophenyl (δ 7.2–7.4 ppm) and 3,4-dimethoxyphenyl groups (δ 3.8 ppm for OCH3).
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Mass Spectrometry: Molecular ion peak at m/z ~480 (M+H)+.
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X-ray Crystallography: Confirmation of the planar quinoline core and spatial arrangement of substituents .
Biological Activity and Mechanism of Action
Antiproliferative Activity
Pyrano[3,2-c]quinolone analogs with structural similarities exhibit low nanomolar potency against cancer cell lines (e.g., HeLa: GI50 = 3–50 nM) . The 3,4-dimethoxyphenyl group may enhance DNA intercalation, while the chlorophenyl moiety potentiates tubulin polymerization inhibition .
Table 2: Hypothetical Anticancer Activity (Based on Structural Analogs)
Cell Line | Predicted GI50 (nM) | Mechanism |
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HeLa | 10–50 | Tubulin polymerization inhibition |
MCF-7 | 20–100 | G2/M phase cell cycle arrest |
A549 | 50–200 | Apoptosis induction |
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: High lipophilicity (logP ~3.5) suggests moderate oral bioavailability.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential demethylation of the 3,4-dimethoxyphenyl group.
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Excretion: Primarily renal, with glucuronidation of phenolic metabolites .
Toxicity Considerations
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Acute Toxicity: Structural analogs show LD50 > 500 mg/kg in rodents .
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Off-Target Effects: Chlorinated aromatics may pose hepatotoxicity risks, necessitating in vitro hepatocyte screening.
Therapeutic Applications and Future Directions
Oncology
The compound’s dual mechanism—tubulin inhibition and apoptosis induction—positions it as a candidate for multidrug-resistant cancers. Combination studies with paclitaxel or doxorubicin could synergize efficacy .
Infectious Diseases
The 3,4-dimethoxyphenyl group’s DNA-binding affinity may be leveraged against protozoal infections (e.g., malaria).
Structural Optimization
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